

Introduction: The Strategic Importance of N-benzylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzylazetidine-3-carboxylic acid

Cat. No.: B1364255

[Get Quote](#)

N-benzylazetidine-3-carboxylic acid is a heterocyclic organic compound featuring a four-membered azetidine ring, a foundational structure in medicinal chemistry.^[1] The molecule is comprised of a central azetidine core functionalized with a carboxylic acid at the 3-position and a benzyl group protecting the ring's nitrogen atom. This strategic combination of a constrained scaffold (the azetidine ring) and key functional groups (a carboxylic acid for hydrogen bonding and salt formation, and a lipophilic benzyl group) makes it a valuable and versatile building block in the synthesis of novel therapeutic agents.^{[2][3]} Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, enabling researchers to predict and modulate pharmacokinetic and pharmacodynamic outcomes. This guide provides a detailed examination of these core properties and the experimental rationale for their determination.

Core Physicochemical Data at a Glance

A summary of the essential physicochemical and identifying properties of N-benzylazetidine-3-carboxylic acid is presented below. These values form the basis for further experimental investigation and computational modeling in a drug discovery context.

Property	Value	Source
IUPAC Name	1-benzylazetidine-3-carboxylic acid	PubChem[4]
CAS Number	94985-27-0	PubChem[4]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	PubChem[4]
Molecular Weight	191.23 g/mol	PubChem[4]
Canonical SMILES	C1C(CN1CC2=CC=CC=C2)C(=O)O	PubChem[4][5]
Predicted XlogP	-1.2	PubChem[4][5]
InChIKey	XVFKOLZJNKMHNLUHFFFAOYSA-N	PubChem[4]

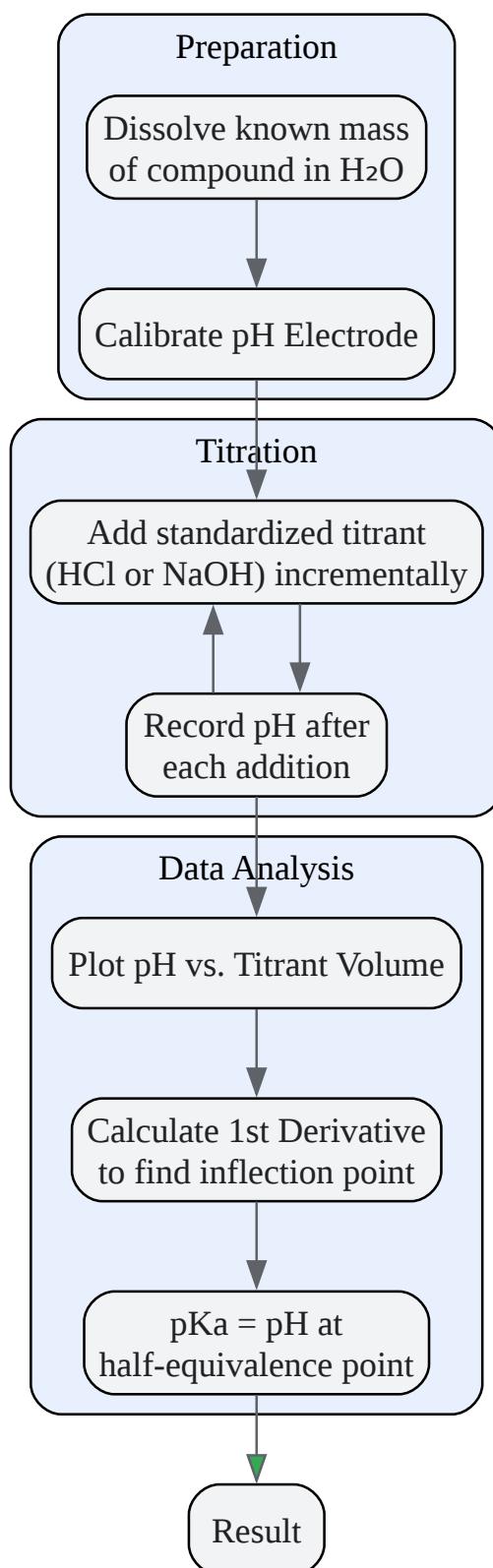
Detailed Analysis and Experimental Protocols

The utility of a chemical scaffold in drug development is dictated by its physicochemical properties. These parameters govern how the molecule behaves in biological systems, influencing everything from solubility and membrane permeability to target engagement and metabolic clearance. The following sections detail the significance of each core property and provide robust, self-validating protocols for their experimental determination.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value, the pH at which a molecule is 50% ionized, is arguably one of the most critical physicochemical parameters. N-benzylazetidine-3-carboxylic acid is zwitterionic, possessing both a basic tertiary amine within the azetidine ring and an acidic carboxylic acid group. Its ionization state at physiological pH (~7.4) will profoundly impact its aqueous solubility, ability to cross cellular membranes, and its potential to interact with biological targets through ionic bonds. Accurately determining its two distinct pKa values is essential for developing relevant *in vitro* assays and predicting *in vivo* behavior.

Trustworthiness through a Self-Validating Protocol: Potentiometric Titration


Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of proton exchange.[6]

Step-by-Step Methodology:

- Preparation: Accurately weigh and dissolve a sample of N-benzylazetidine-3-carboxylic acid in deionized water. If solubility is limited, a water/methanol co-solvent system can be employed.
- Acidic pKa Determination: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. This will protonate the carboxylate group.
- Basic pKa Determination: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). This will deprotonate the protonated azetidine nitrogen.
- Data Analysis: Plot the pH reading against the volume of titrant added for each titration.
- pKa Calculation: The pKa is the pH value at the midpoint of the buffer region of the titration curve (the half-equivalence point), which corresponds to the inflection point of the curve's first derivative.[6][7]

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and directness. It avoids the complications of chromophore requirements needed for spectrophotometric methods and provides a complete profile of the molecule's acid-base behavior.

Experimental Workflow: pKa Determination by Potentiometric Titration

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

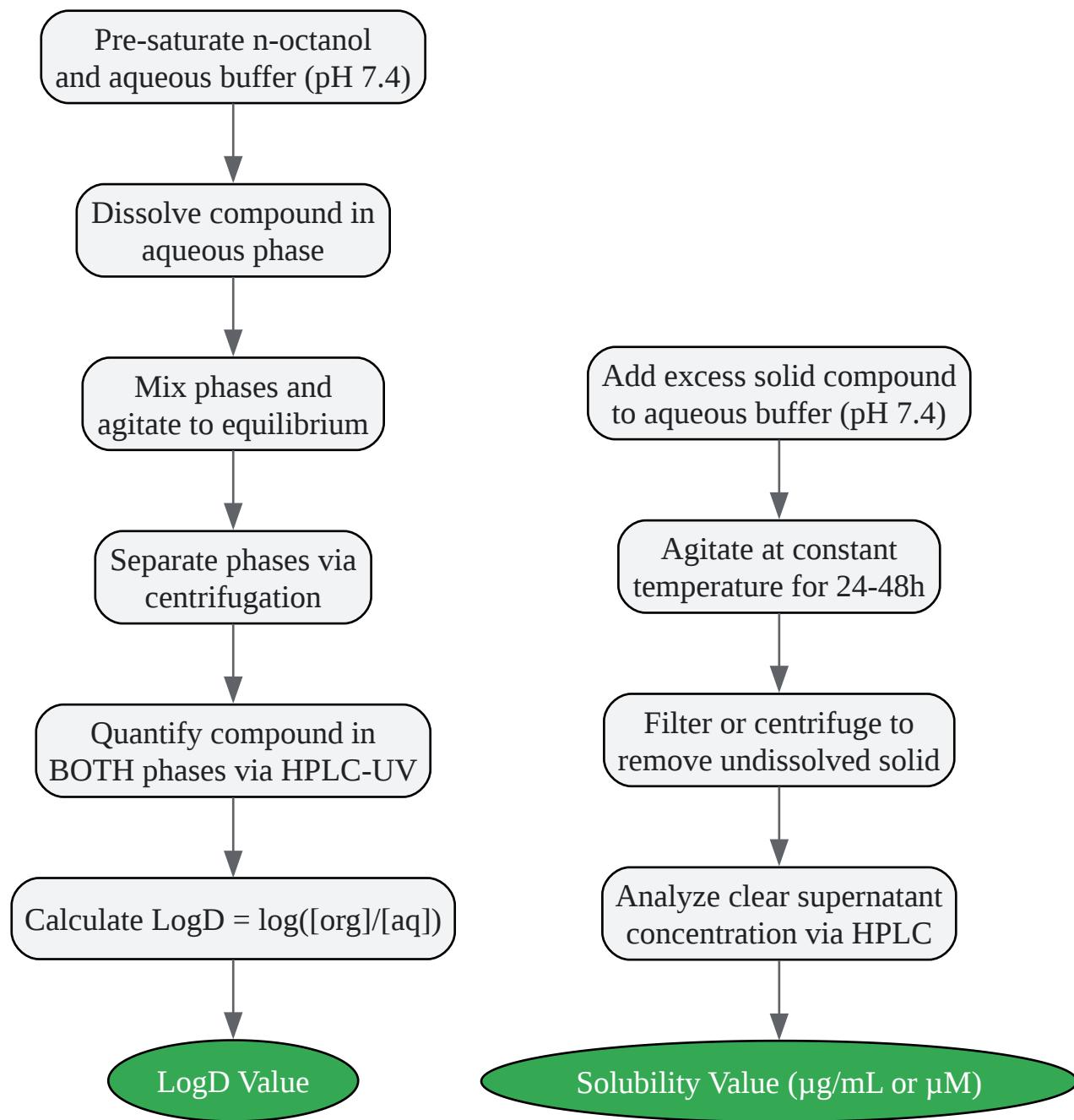
Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified as the partition coefficient (P) between an organic and an aqueous phase.[8]

- LogP refers to the partition coefficient of the neutral species.
- LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. For drug development, LogD at pH 7.4 (LogD_{7.4}) is the most relevant parameter as it reflects the molecule's behavior under physiological conditions. A LogD_{7.4} value between 1 and 3 is often considered optimal for oral absorption.

Trustworthiness through a Self-Validating Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP/LogD, as it measures the partitioning of a compound at thermodynamic equilibrium.[7][8]


Step-by-Step Methodology:

- Phase Preparation: The two immiscible phases, n-octanol (organic) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD_{7.4}), are mutually saturated by mixing them overnight and then separating them.[9] This prevents volume changes during the experiment.
- Partitioning: A known concentration of N-benzylazetidine-3-carboxylic acid is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
- Equilibration: The mixture is agitated vigorously in a sealed vial for several hours (or until equilibrium is confirmed) at a constant temperature.[7]
- Phase Separation: The two phases are separated by centrifugation to ensure a clean interface.
- Quantification: The concentration of the compound in both the aqueous and n-octanol phases is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Calculation: LogD is calculated using the formula: $\text{LogD} = \log_{10} \left(\frac{[\text{Concentration in n-octanol}]}{[\text{Concentration in aqueous phase}]} \right)$.^[10]

Causality Behind Experimental Choices: n-Octanol is the industry standard organic phase because its combination of a polar hydroxyl group and a nonpolar alkyl chain serves as a reasonable surrogate for the amphipathic nature of biological membranes. Measuring the concentration in both phases provides a mass balance check, ensuring the trustworthiness of the result.

Experimental Workflow: LogD Determination by Shake-Flask Method

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-benzylazetidine-3-carboxylic acid (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of N-benzylazetidine-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364255#physicochemical-properties-of-n-benzylazetidine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com